molecular formula C13H18N4O2 B5702878 N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide

N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide

Katalognummer B5702878
Molekulargewicht: 262.31 g/mol
InChI-Schlüssel: MFQNQBUVMHVFHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide, also known as CPI-455, is a small molecule inhibitor that has shown potential as an anti-cancer agent. Its unique chemical structure and mechanism of action make it a promising candidate for further research and development.

Wirkmechanismus

N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide works by inhibiting the activity of a protein called lysine-specific demethylase 1 (LSD1). LSD1 is involved in the regulation of gene expression, and its overexpression has been linked to the development and progression of several types of cancer. By inhibiting LSD1, N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide can prevent the expression of genes that promote cancer growth and survival.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the spread of cancer to other parts of the body. In addition, N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide is its specificity for LSD1, which reduces the risk of off-target effects. However, its effectiveness may be limited by the development of drug resistance, which is a common problem in cancer treatment. In addition, the synthesis of N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide can be complex and time-consuming, which may limit its availability for research purposes.

Zukünftige Richtungen

Future research on N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide could focus on several areas, including:
1. Optimization of the synthesis process to improve yield and purity.
2. Investigation of the potential of N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide as a combination therapy with other anti-cancer drugs.
3. Development of strategies to overcome drug resistance.
4. Exploration of the potential of N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide in other disease areas, such as neurodegenerative disorders.
5. Investigation of the long-term effects of N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide on normal cells and tissues.
In conclusion, N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide is a promising anti-cancer agent that has shown effectiveness against several types of cancer cells. Its unique mechanism of action and specificity for LSD1 make it a promising candidate for further research and development. However, more research is needed to fully understand its potential and limitations.

Synthesemethoden

The synthesis of N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide involves several steps, including the reaction of cyclohexanone with hydrazine hydrate to form N-cyclohexylhydrazine, which is then reacted with 3-pyridinecarboxylic acid chloride to form the final product. The synthesis process has been optimized to improve yield and purity, making it a viable option for large-scale production.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer. In addition, it has been found to be effective against cancer stem cells, which are often resistant to conventional chemotherapy. N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has also been shown to enhance the effectiveness of other anti-cancer drugs when used in combination.

Eigenschaften

IUPAC Name

1-cyclohexyl-3-(pyridine-3-carbonylamino)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c18-12(10-5-4-8-14-9-10)16-17-13(19)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQNQBUVMHVFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809728
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclohexyl-2-(pyridin-3-ylcarbonyl)hydrazinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.